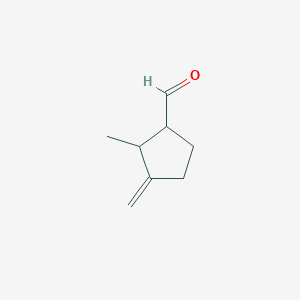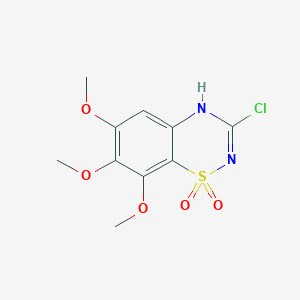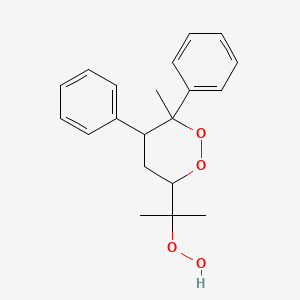![molecular formula C5H8O2S4 B14227452 Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol CAS No. 807363-94-6](/img/structure/B14227452.png)
Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol is a complex organic compound characterized by its unique structure containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol typically involves the reaction of specific precursors under controlled conditions. One common method includes the chlorination of 5,6-dihydro-1,3-dithiolo[4,5-b][1,4]dithiine-2-one, followed by elimination reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often requires specialized equipment to handle the sensitive nature of the reactants and products.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sulfur dioxide chloride (SO2Cl2) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are often carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination can lead to the formation of mono- and dichloro derivatives, which can further react to form unsaturated compounds .
Scientific Research Applications
Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: Used in the production of specialized materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of stable complexes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF): Known for its conductive properties.
Vinylenedithiotetrathiafulvalene (VDT-TTF): Used in the synthesis of unsaturated compounds.
Uniqueness
Tetrahydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol stands out due to its unique structure and reactivity, making it valuable in various research and industrial applications. Its ability to undergo multiple types of chemical reactions and form stable complexes adds to its versatility .
Properties
CAS No. |
807363-94-6 |
|---|---|
Molecular Formula |
C5H8O2S4 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
3a,5,6,7a-tetrahydro-[1,3]dithiolo[4,5-b][1,4]dithiine-5,6-diol |
InChI |
InChI=1S/C5H8O2S4/c6-2-3(7)11-5-4(10-2)8-1-9-5/h2-7H,1H2 |
InChI Key |
HDKVAXKUWVXAMD-UHFFFAOYSA-N |
Canonical SMILES |
C1SC2C(S1)SC(C(S2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)


![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)

![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
![2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14227436.png)
![N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227438.png)

![1,1,1-Trimethyl-2-phenyl-2-(propan-2-yl)-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14227450.png)
![2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol](/img/structure/B14227456.png)

